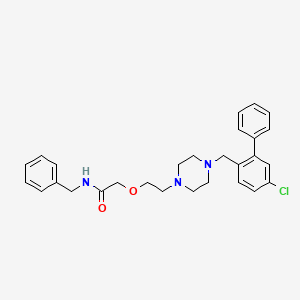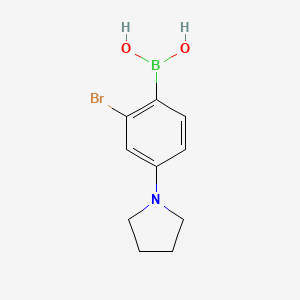
Poly(Fe-btpyb) Purple
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(Fe-btpyb) Purple is a metallo-supramolecular polymer that contains iron ions and exhibits a distinctive purple color. This compound is known for its electrochromic properties, which means it can change color when an electric voltage is applied. It is primarily used in research and development for its unique optical and electrochemical characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Poly(Fe-btpyb) Purple is synthesized through the complexation of iron ions with multitopic organic ligands. The typical synthetic route involves the use of iron(II) salts and bis(terpyridine) ligands. The reaction is carried out in a solvent such as methanol, and the resulting polymer is purified and isolated as a solid .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound for research purposes involves standard laboratory techniques such as solution mixing, filtration, and drying under inert gas conditions to prevent oxidation .
Análisis De Reacciones Químicas
Types of Reactions
Poly(Fe-btpyb) Purple undergoes several types of chemical reactions, including:
Reduction: The reverse process, where iron(III) ions are reduced back to iron(II) ions, restores the purple color.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are the oxidized and reduced forms of the polymer, which exhibit different colors due to changes in the metal-to-ligand charge transfer (MLCT) absorption .
Aplicaciones Científicas De Investigación
Poly(Fe-btpyb) Purple has a wide range of scientific research applications, including:
Electrochromic Devices: Used in the fabrication of electrochromic devices for smart windows and light control films.
Optical Materials: Its unique color-changing properties make it suitable for use in optical sensors and display technologies.
Catalysis: The polymer can act as a catalyst in certain chemical reactions due to the presence of iron ions.
Chemical Sensors: Its electrochemical properties are utilized in the development of chemical sensors for detecting various analytes.
Mecanismo De Acción
The mechanism of action of Poly(Fe-btpyb) Purple involves the metal-to-ligand charge transfer (MLCT) transition. The purple color is due to the absorption of light around 580 nm, which corresponds to the MLCT transition from iron(II) to the ligand. When an electric voltage is applied, the iron(II) ions are oxidized to iron(III) ions, causing the MLCT absorption to disappear and the color to change to colorless . This process is reversible, allowing the polymer to switch back to its original color upon reduction .
Comparación Con Compuestos Similares
Poly(Fe-btpyb) Purple is unique due to its specific combination of iron ions and bis(terpyridine) ligands, which confer its distinctive electrochromic properties. Similar compounds include:
1,4-Di[2,2’6’,2’‘-terpyridin]-4’-ylbenzene: Another metallo-supramolecular polymer with electrochromic properties.
1,1’-Dibenzyl-4,4’-bipyridinium Dichloride: Known for its electrochemical properties.
6’,6’‘-Di(pyridin-2-yl)-2,2’4’,4’‘2’‘,2’‘’-quaterpyridine: Exhibits similar coordination chemistry with metal ions.
This compound stands out due to its high molar extinction coefficient and the stability of its electrochromic properties, making it particularly suitable for applications in smart windows and light control technologies .
Propiedades
Fórmula molecular |
C38H29FeN6O2+ |
|---|---|
Peso molecular |
657.5 g/mol |
Nombre IUPAC |
2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;acetate |
InChI |
InChI=1S/C21H15N3.C15H11N3.C2H4O2.Fe/c1-2-8-16(9-3-1)17-14-20(18-10-4-6-12-22-18)24-21(15-17)19-11-5-7-13-23-19;1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;1-2(3)4;/h1-15H;1-11H;1H3,(H,3,4);/q;;;+2/p-1 |
Clave InChI |
GJMMXHUOJGMIDN-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4.C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


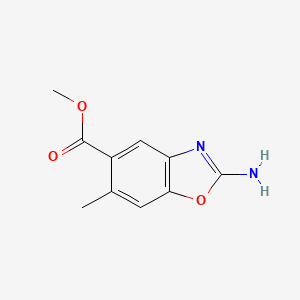
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079907.png)

![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans-](/img/structure/B14079915.png)
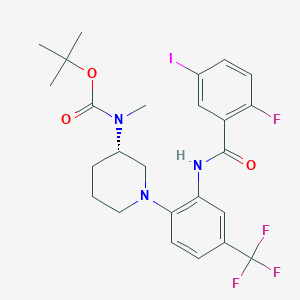
![3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14079929.png)
![trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B14079931.png)
![7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079937.png)
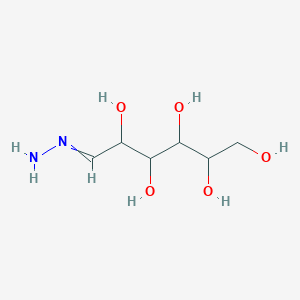
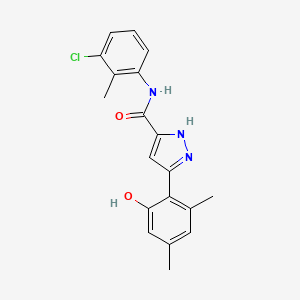
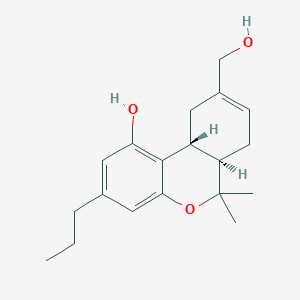
![({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone](/img/structure/B14079962.png)
